molecular formula C7H7ClN4S B13272094 4-(5-chloro-1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine

4-(5-chloro-1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine

Cat. No.: B13272094
M. Wt: 214.68 g/mol
InChI Key: XQHXTRJMHJTYQB-UHFFFAOYSA-N
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Description

4-(5-chloro-1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine is a chemical compound that features a unique structure combining an imidazole ring with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine typically involves the reaction of 5-chloro-1-methyl-1H-imidazole with a thiazole derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom in the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazole-thiazole compounds.

Scientific Research Applications

4-(5-chloro-1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(5-chloro-1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1-methyl-1H-imidazol-2-yl)methanol: A related compound with a hydroxyl group instead of the thiazole ring.

    5-chloro-1-methyl-1H-imidazol-2-yl)methanamine: Another similar compound with an amine group.

Uniqueness

4-(5-chloro-1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine is unique due to the presence of both imidazole and thiazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H7ClN4S

Molecular Weight

214.68 g/mol

IUPAC Name

4-(5-chloro-1-methylimidazol-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C7H7ClN4S/c1-12-5(8)2-10-6(12)4-3-13-7(9)11-4/h2-3H,1H3,(H2,9,11)

InChI Key

XQHXTRJMHJTYQB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C2=CSC(=N2)N)Cl

Origin of Product

United States

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